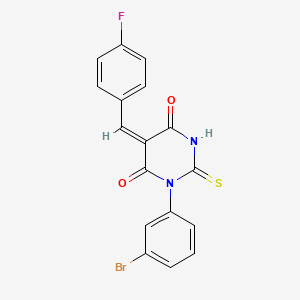![molecular formula C22H27N3O3 B5306485 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5306485.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide, commonly known as ADP, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. ADP has been shown to have various applications in the field of cancer research, neurodegenerative disorders, and inflammation.
作用机制
ADP inhibits N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide by binding to the enzyme's catalytic domain, thereby preventing the enzyme from catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. This compound inhibition leads to the accumulation of DNA damage, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects
ADP has been shown to have various biochemical and physiological effects. In cancer cells, ADP has been shown to induce DNA damage, leading to cell death. In neurodegenerative disorders, ADP has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. Inflammation is a key factor in the pathogenesis of many diseases, and ADP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
ADP has several advantages as a research tool. It is a potent inhibitor of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide, and its effects on DNA damage can be easily measured using various assays. ADP has also been shown to enhance the efficacy of DNA-damaging agents in cancer cells, making it a potential candidate for combination therapy. However, ADP has some limitations as well. It is a synthetic compound, and its effects on biological systems may differ from those of natural compounds. Moreover, ADP has been shown to have off-target effects on other enzymes, which may limit its specificity.
未来方向
Several future directions can be pursued in the research on ADP. One direction is to explore the potential of ADP as a combination therapy in cancer treatment. Another direction is to investigate the effects of ADP on DNA repair in normal cells, as its effects on DNA damage may have implications for aging and other diseases. Additionally, the development of more specific N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide inhibitors that do not have off-target effects may improve the efficacy of this compound inhibition as a cancer therapy.
合成方法
The synthesis of ADP involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with 2-(4-acetyl-1-piperazinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure ADP.
科学研究应用
ADP has been extensively used in scientific research due to its ability to inhibit N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide. This compound is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage, which can be exploited in cancer therapy. ADP has been shown to enhance the efficacy of DNA-damaging agents such as ionizing radiation and chemotherapy drugs in cancer cells.
属性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-7-6-10-21(17(16)2)28-15-22(27)23-19-8-4-5-9-20(19)25-13-11-24(12-14-25)18(3)26/h4-10H,11-15H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYOPHKGGBKIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306403.png)
![4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5306410.png)
![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5306417.png)

![N-methyl-1-[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5306440.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5306441.png)
![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306446.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5306451.png)
![4-nitro-N-(2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B5306453.png)
![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine](/img/structure/B5306462.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-pyridinamine](/img/structure/B5306473.png)
![7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5306479.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-furamide](/img/structure/B5306480.png)
![5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5306481.png)